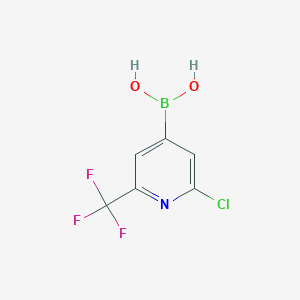

2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid

Description

Structural Characteristics and Functional Group Significance

The molecular architecture of this compound incorporates several distinct functional groups, each contributing unique electronic and steric properties to the overall molecular behavior. The pyridine ring serves as the central scaffold, providing aromatic stability while offering sites for substitution that can dramatically alter the compound's reactivity and physical properties. The nitrogen atom within the pyridine ring introduces a basic site and an electron-withdrawing influence that affects the entire aromatic system, creating opportunities for coordination chemistry and hydrogen bonding interactions.

The trifluoromethyl group represents one of the most electronegative substituents commonly employed in organic chemistry, with an electronegativity often described as intermediate between fluorine and chlorine. This functional group significantly influences the compound's properties through several mechanisms: it serves as a powerful electron-withdrawing group that decreases electron density throughout the aromatic system, it introduces significant steric bulk that can influence molecular conformation and intermolecular interactions, and it imparts unique physical properties such as increased lipophilicity and metabolic stability. The trifluoromethyl group has found extensive use in pharmaceuticals as a bioisostere for chloride or methyl groups, allowing medicinal chemists to fine-tune the steric and electronic properties of lead compounds while protecting reactive sites from metabolic oxidation.

The chlorine substituent at the 2-position provides additional electronic modulation while serving as a potential leaving group for further synthetic transformations. Chlorine's moderate electronegativity and size make it an excellent choice for preliminary structure-activity relationship studies, as it can later be replaced with other substituents through various coupling reactions. The positioning of both the chlorine and trifluoromethyl groups creates a highly electron-deficient pyridine ring that significantly influences the reactivity of the boronic acid functionality.

The boronic acid group itself represents the most synthetically versatile component of the molecule, functioning as a Lewis acid capable of forming reversible covalent complexes with various Lewis bases. Boronic acids possess a unique ability to form tetrahedral boronate complexes, typically with a lower acid dissociation constant than the parent boronic acid. This property enables boronic acids to participate in a wide range of chemical transformations, most notably the Suzuki-Miyaura coupling reaction, which has revolutionized the formation of carbon-carbon bonds in organic synthesis.

| Functional Group | Electronic Effect | Steric Impact | Synthetic Utility |

|---|---|---|---|

| Pyridine Ring | Electron-withdrawing aromatic system | Planar geometry | Coordination site, aromatic substitution |

| Trifluoromethyl | Strong electron withdrawal | Significant steric bulk | Bioisostere, metabolic protection |

| Chlorine | Moderate electron withdrawal | Intermediate size | Leaving group, further functionalization |

| Boronic Acid | Lewis acidic, nucleophilic carbon | Trigonal planar geometry | Cross-coupling, complexation |

The combination of these functional groups creates a molecule with remarkable synthetic versatility, as the electron-deficient nature of the pyridine ring enhances the Lewis acidity of the boronic acid group while the various substituents provide multiple sites for further chemical modification. This structural complexity enables the compound to serve as both a building block for more complex structures and as a reactive intermediate in multi-step synthetic sequences.

Historical Development in Organoboron Chemistry

The development of compounds like this compound represents the culmination of more than 150 years of progress in organoboron chemistry, beginning with Edward Frankland's pioneering work in 1862. Frankland's initial preparation of ethaneboronic acid by hydrolysis of its diethyl ester marked the first successful synthesis of an organoboron compound, though at the time, the significance of this achievement was not fully appreciated. The early investigations into organoboron chemistry proceeded slowly, with researchers like Khotinsky and Melamed making important contributions in 1909 by employing Grignard reagents in the synthesis of boronic acids.

The field remained relatively dormant until the transformative work of Herbert C. Brown, whose discoveries fundamentally changed the landscape of organoboron chemistry. Brown's initial studies as a doctoral student at the University of Chicago focused on the reactions of diborane, a rare compound that was only prepared in small quantities at specialized laboratories. His observation that diborane reacts with aldehydes and ketones to produce alcohols under mild conditions represented a breakthrough in synthetic methodology, though his 1939 Ph.D. thesis initially received little interest due to the scarcity of diborane as a synthetic reagent.

The practical utility of organoboron chemistry became evident during World War II when Brown and Hermann Irving Schlesinger were tasked with researching volatile uranium compounds for the National Defense Research Committee. Their work led to the development of improved methods for producing sodium borohydride, which became a widely used reducing agent in organic synthesis. This wartime research inadvertently catalyzed the broader development of organoboron chemistry by demonstrating the practical value of boron-containing reagents.

Brown's most significant contribution came with the discovery of the hydroboration reaction, which occurred somewhat serendipitously during studies of sodium borohydride reactions with various organic substrates. Dr. B. C. Subba Rao's observation of an unusual reaction between sodium borohydride and ethyl oleate led to the recognition that organoboranes could be formed through addition of hydrogen and boron across carbon-carbon double bonds. This discovery opened entirely new avenues for synthetic chemistry, as the resulting organoboranes could be oxidized to form alcohols with anti-Markovnikov selectivity.

The development of modern cross-coupling chemistry began with the groundbreaking work of Akira Suzuki and Norio Miyaura, who published the first Suzuki-type cross-coupling reaction between phenylboronic acid and haloarenes in 1981. This reaction provided a mild, efficient method for forming carbon-carbon bonds between aromatic systems, utilizing palladium catalysis under basic conditions. The Suzuki-Miyaura coupling rapidly gained acceptance due to several key advantages: organoboron reagents are generally less toxic than alternative organometallic reagents, the reaction conditions are relatively mild and functional group tolerant, and the boron-containing byproducts are easily removed from reaction mixtures.

| Historical Period | Key Development | Principal Investigators | Significance |

|---|---|---|---|

| 1862 | First organoboron synthesis | Edward Frankland | Established basic synthetic methodology |

| 1909 | Grignard-based synthesis | Khotinsky and Melamed | Expanded synthetic accessibility |

| 1939-1947 | Hydroboration discovery | Herbert C. Brown | Enabled anti-Markovnikov additions |

| 1956 | Systematic hydroboration | Herbert C. Brown | Comprehensive methodology development |

| 1981 | Suzuki coupling | Akira Suzuki, Norio Miyaura | Revolutionized cross-coupling chemistry |

| 2000s-Present | Advanced boronic acids | Multiple researchers | Specialized functionality incorporation |

The evolution toward more sophisticated boronic acid derivatives like this compound reflects the increasing demands of modern pharmaceutical and materials chemistry for precise control over molecular properties. The incorporation of multiple functional groups within single molecules represents a mature stage of organoboron chemistry, where researchers can systematically design compounds to achieve specific reactivity profiles and physical characteristics. This level of sophistication was made possible by decades of fundamental research into the relationships between molecular structure and chemical behavior in organoboron systems.

Contemporary developments in organoboron chemistry continue to expand the boundaries of what is synthetically accessible, with researchers developing new methods for carbon-hydrogen borylation, asymmetric synthesis, and the preparation of boronic acid derivatives with enhanced stability and selectivity. The field has evolved from Frankland's initial curiosity-driven investigations to become an essential component of modern synthetic chemistry, enabling the preparation of complex molecules that would be difficult or impossible to access through alternative methods.

Properties

IUPAC Name |

[2-chloro-6-(trifluoromethyl)pyridin-4-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BClF3NO2/c8-5-2-3(7(13)14)1-4(12-5)6(9,10)11/h1-2,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVJRNQWDVNYDOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC(=C1)Cl)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:

Catalyst: Palladium(0) or Palladium(II) complexes

Base: Potassium carbonate, sodium carbonate, or cesium carbonate

Solvent: Toluene, ethanol, or a mixture of water and organic solvents

Temperature: 80-100°C

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which offer better control over reaction conditions and improved safety. The use of automated systems allows for precise control of temperature, pressure, and reactant flow rates, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: The boronic acid group participates in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form boronic esters or reduction to form boranes.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (triethylamine, sodium hydride)

Coupling Reactions: Palladium catalysts, bases (potassium carbonate, sodium carbonate), and solvents (toluene, ethanol)

Oxidation and Reduction Reactions: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (sodium borohydride, lithium aluminum hydride)

Major Products Formed

Substitution Reactions: Substituted pyridine derivatives

Coupling Reactions: Biaryl compounds

Oxidation and Reduction Reactions: Boronic esters and boranes

Scientific Research Applications

2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid is primarily based on its ability to participate in Suzuki–Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This mechanism involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The boronic acid group transfers its organic group to the palladium center.

Reductive Elimination: The palladium catalyst facilitates the formation of the new carbon-carbon bond and regenerates the active catalyst.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Regiochemical Variants

2-Chloro-6-(trifluoromethyl)pyridine-3-boronic acid (CAS: 205240-63-7)

- Key Differences : The boronic acid group is at position 3 instead of 3.

- Impact : Altered regiochemistry reduces steric hindrance but may lower conjugation efficiency in cross-coupling reactions. Purity is reported at 96%, with applications in medicinal chemistry .

6-Chloro-4-(trifluoromethyl)pyridine-3-boronic acid (CAS: 1217500-87-2)

- Key Differences : Chlorine and trifluoromethyl groups are swapped.

- Impact : This configuration may influence substrate selectivity in catalytic reactions. Purity: 96% .

2-Methoxy-6-(trifluoromethyl)pyridine-4-boronic acid (CAS: 1605331-76-7)

- Key Differences : Methoxy group replaces chlorine at position 2.

Functional Group Variations

2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid pinacol ester (CAS: 1218790-05-6)

- Structure: Boronic acid is protected as a pinacol ester (C₁₂H₁₄BClF₃NO₂, MW: 307.50 g/mol).

- Impact : Enhanced stability and solubility in organic solvents compared to the free boronic acid. Used in air-sensitive reactions .

2-Chloro-6-(trifluoromethyl)pyridine-4-carbonitrile (CAS: 1361852-29-0)

Phenylboronic Acid Analogs

2-Chloro-5-(trifluoromethyl)phenylboronic acid (CAS: 182344-18-9)

- Structure : Pyridine ring replaced by benzene.

- Impact : Lower cost (JPY 5,800/g) but reduced electronic activation for coupling due to the absence of a heterocyclic nitrogen .

2-Chloro-6-(trifluoromethyl)phenylboronic acid (CAS: 851756-52-0)

Comparative Data Tables

Table 1: Structural and Physicochemical Properties

| Compound Name | CAS | Molecular Formula | MW (g/mol) | Key Substituents |

|---|---|---|---|---|

| 2-Chloro-6-(CF₃)pyridine-4-boronic acid | 1446486-10-7 | C₆H₄BClF₃NO₂ | 225.36 | Cl (C2), CF₃ (C6), B(OH)₂ (C4) |

| 2-Chloro-6-(CF₃)pyridine-3-boronic acid | 205240-63-7 | C₆H₄BClF₃NO₂ | 225.36 | Cl (C2), CF₃ (C6), B(OH)₂ (C3) |

| 2-Methoxy-6-(CF₃)pyridine-4-boronic acid | 1605331-76-7 | C₇H₇BF₃NO₃ | 220.94 | OMe (C2), CF₃ (C6), B(OH)₂ (C4) |

| 2-Chloro-6-(CF₃)pyridine-4-pinacol ester | 1218790-05-6 | C₁₂H₁₄BClF₃NO₂ | 307.50 | Pinacol-protected boronate |

Biological Activity

2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid is a notable compound in the field of organic chemistry, particularly recognized for its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of the Compound

This compound is characterized by a boronic acid functional group attached to a pyridine ring, which is further substituted with chlorine and trifluoromethyl groups. These structural features enhance its reactivity and biological activity, making it a valuable intermediate in pharmaceutical synthesis and agrochemical development.

The biological activity of this compound primarily revolves around its role in the Suzuki-Miyaura cross-coupling reaction , a widely used method in organic synthesis for forming carbon-carbon bonds. The mechanism involves:

- Transmetalation : The boronic acid group allows for reversible covalent bonding with nucleophiles, facilitating the coupling process.

- Interaction with Enzymes : The compound can interact with various enzymes and proteins, modulating biochemical pathways and cellular processes .

- Biochemical Pathways : It influences pathways related to cell signaling and gene expression, potentially leading to therapeutic effects against certain diseases.

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity. For instance:

- In vitro studies have shown that derivatives of this compound can inhibit cancer cell proliferation in various tumor models. The specific IC50 values (the concentration required to inhibit 50% of cell growth) are critical for evaluating its potency against different cancer types .

- Case Study : One study highlighted its effectiveness against colon cancer cell lines, where it demonstrated significant inhibition of tumor growth, suggesting potential as a lead compound for drug development .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Mechanism : It may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

- Research Findings : Preliminary results indicate that it could be effective against a range of bacterial strains, although further studies are required to confirm these findings and establish specific mechanisms.

Research Applications

This compound serves multiple purposes in scientific research:

- Drug Discovery : Its ability to form stable complexes with biological molecules makes it useful in the design of enzyme inhibitors and receptor ligands.

- Synthetic Chemistry : It acts as a building block in synthesizing complex organic molecules, particularly pharmaceuticals and agrochemicals .

Data Table: Biological Activities and IC50 Values

Q & A

Q. What are the standard synthetic routes for 2-chloro-6-(trifluoromethyl)pyridine-4-boronic acid, and how can its purity be ensured?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or halogen exchange reactions. A common method involves reacting halogenated pyridine precursors (e.g., 2-bromo-3-chloro-4-(trifluoromethyl)pyridine) with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(OAc)₂ or PdCl₂(dppf)) and a ligand (e.g., PPh₃) in anhydrous THF or DMF . Purity Assurance :

- Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the boronic acid.

- Confirm purity via ¹H/¹³C NMR (e.g., δ ~8.5 ppm for pyridine protons) and HPLC-MS (expected [M+H]⁺ ~255.5 Da). Monitor boronic acid stability by checking for anhydride formation (e.g., via FT-IR peaks at ~1350 cm⁻¹ for B-O-B) .

Q. How should researchers handle and store this compound to prevent degradation?

- Storage : Keep under inert gas (N₂/Ar) at –20°C in anhydrous solvents (e.g., THF, DCM) to avoid hydrolysis. Boronic acids are prone to protodeboronation ; adding stabilizers like 1,4-dioxane may improve shelf life .

- Safety : Use fume hoods and PPE (gloves, goggles) due to potential irritancy. Avoid contact with oxidizing agents to prevent exothermic decomposition .

Advanced Research Questions

Q. How can reaction yields be optimized in cross-coupling reactions using this boronic acid?

Catalyst Optimization :

- Compare Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) and ligands (e.g., SPhos vs. XPhos) in Suzuki couplings. PdCl₂(dppf) in DMF at 80°C often achieves >80% yield for aryl-aryl bonds .

Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may increase side reactions. Test mixed solvents (e.g., THF/H₂O) to balance reactivity and selectivity .

Q. What analytical methods are critical for identifying by-products in its synthetic applications?

- LC-MS/MS : Detect protodeboronation products (e.g., trifluoromethylpyridine derivatives) or halogenated impurities.

- X-ray Crystallography : Resolve structural ambiguities in cross-coupled products (e.g., regioisomers) .

- 19F NMR : Track fluorine-containing intermediates (e.g., δ –60 to –70 ppm for CF₃ groups) to confirm reaction progress .

Q. How does the electronic influence of the trifluoromethyl group affect reactivity in metal-catalyzed reactions?

The strong electron-withdrawing effect of the CF₃ group:

- Accelerates oxidative addition in Pd-catalyzed couplings by polarizing the C-Cl bond.

- Reduces boronic acid stability due to increased electrophilicity at the boron center. Mitigate this by lowering reaction temperatures (<60°C) and using excess base (e.g., Na₂CO₃) .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound?

- Controlled Experiments : Systematically vary parameters (catalyst loading, solvent, temperature). For example, CuI/1,10-phenanthroline may outperform Pd in Ullmann-type couplings for certain substrates .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict transition states and identify rate-limiting steps in competing pathways .

Methodological Tables

Q. Table 1. Representative Reaction Conditions for Suzuki Coupling

| Component | Details | Reference |

|---|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) | |

| Ligand | PPh₃ (10 mol%) | |

| Solvent | THF/H₂O (3:1) | |

| Base | Na₂CO₃ (2 equiv) | |

| Temperature | 80°C, 12 h | |

| Yield Range | 70–85% |

Q. Table 2. Common Degradation Pathways and Mitigation

Key Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.